Isoamyl acetoacetate
Overview
Description
Isoamyl acetoacetate, commonly referred to as isoamyl acetate, is an organic compound that is widely used in the food industry for its characteristic banana and pear aroma. It is a colorless liquid that is also utilized as a solvent in various industrial applications, including varnishes, paints, and the extraction of penicillin .
Synthesis Analysis
Isoamyl acetate can be synthesized through several methods, including enzymatic catalysis and chemical esterification. Enzymatic synthesis using immobilized lipases, such as Candida antarctica lipase (Novozym 435) and Rhizomucor miehei lipase (Lipozyme RM-IM), has been shown to be effective in supercritical carbon dioxide (SC-CO2) . Acetic anhydride is often used as the acyl donor, providing high yields in continuous operation . Heterogeneous catalysis with cation-exchange resins like Purolite CT-175 has also been employed in the esterification of acetic acid with isoamyl alcohol, with kinetic studies indicating that the surface reaction is the rate-limiting step .
Molecular Structure Analysis
The molecular structure of isoamyl acetate consists of an ester functional group, where the isoamyl group is bonded to an acetate moiety. The structure and reactivity of the compound have been studied using methods like density functional theory (DFT) to assess the performance of catalysts in the synthesis process .
Chemical Reactions Analysis
Isoamyl acetate can be produced through esterification and transesterification reactions. In esterification, isoamyl alcohol reacts with an acyl donor like acetic anhydride or acetic acid to form the ester . Transesterification involves the exchange of an acyl group between an ester and an alcohol, which can be catalyzed by lipases . The reaction mechanisms have been proposed to follow a Ping-Pong Bi-Bi mechanism with inhibition by acetic anhydride .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoamyl acetate, such as its solubility, boiling point, and stability, make it suitable for use in various applications. It has been shown to have a high initial reaction rate in SC-CO2 compared to conventional organic solvents like n-hexane . The enzymatic synthesis of isoamyl acetate can be optimized using response surface methodology (RSM) to achieve high yields under specific conditions of temperature, enzyme mass, and reaction time . The compound's stability and reusability in different reaction systems have also been investigated, with immobilized enzymes showing good stability and reusability after multiple cycles .
Scientific Research Applications
Green Solvent and Acyl Donor Applications
- Isoamyl acetoacetate has been utilized in green chemistry. Glycerol triacetate, for instance, has been used successfully as a green solvent and acyl donor in the production of isoamyl acetate, with the transesterification of isoamyl alcohol being catalyzed by Candida antarctica lipase B. This process benefits from easy product recovery and catalyst recycling (Wolfson, Atyya, Dlugy, & Tavor, 2009) (Wolfson, Saidkarimov, Dlugy, & Tavor, 2010).
Food Industry Applications
- In the food industry, isoamyl acetoacetate is important due to its banana flavor, which is used as an additive. Its production, traditionally costly, has been optimized through various methods like enzymatic esterification in solvent-free systems (Azudin, Mashitah, & Shukor, 2013). Additionally, isoamyl acetate, derived from isoamyl acetoacetate, is used as a solvent for various products, including varnishes, paints, and in the manufacturing of artificial pearls and films (Yusoff Azudin, Sangaran, & Abd Shukor, 2020).
Biocatalysis and Enzymatic Synthesis
- Enzymatic synthesis of isoamyl acetate using immobilized lipases in solvent-free systems has been a significant area of research. Different parameters like reaction time, temperature, and enzyme type have been optimized for maximizing production efficiency (Güvenç, Kapucu, & Mehmetoğlu, 2002). Isoamyl acetate is also produced via fermentation, using strains of Escherichia coli modified to express certain yeast genes, demonstrating the potential of metabolic engineering in flavor production (Singh, Vadlani, Harrison, Bennett, & San, 2008).
Supercritical Carbon Dioxide Applications
- Supercritical carbon dioxide has been explored as a medium for the enzymatic catalysis of isoamyl acetate synthesis. This method has shown promising results in terms of yield and enzyme stability, highlighting its potential for more sustainable and efficient production processes (Romero, Calvo, Alba, Habulin, Primožič, & Knez, 2005).
Safety And Hazards
Isoamyl acetoacetate is flammable and poses a risk of ignition . Vapors may form explosive mixtures with air . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
The study of a liquid phase esterification process to convert acetic acid with isoamyl alcohol into isoamyl acetate via reactive pervaporation is a promising future direction . This process involves the use of an Amberlite IR-120 ion exchange resin catalyst . The performance of this process is evaluated by using a recycle ratio, a membrane area to reactor volume ratio, and a Damköhler dimensionless parameters .
properties
IUPAC Name |
3-methylbutyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(2)4-5-12-9(11)6-8(3)10/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRGPLDMNNGHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177648 | |
Record name | Isoamyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid; ethereal, fruity, somewhat herbaceous, winey, fermented apple-like odour | |
Record name | Isoamyl acetoacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/159/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
89.00 to 91.00 °C. @ 6.00 mm Hg | |
Record name | 3-Methylbutyl 3-oxobutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in alcohol | |
Record name | Isoamyl acetoacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/159/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.954 (10°) | |
Record name | Isoamyl acetoacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/159/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Isoamyl acetoacetate | |
CAS RN |
2308-18-1 | |
Record name | 3-Methylbutyl 3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2308-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoamyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QVH533ZIY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methylbutyl 3-oxobutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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